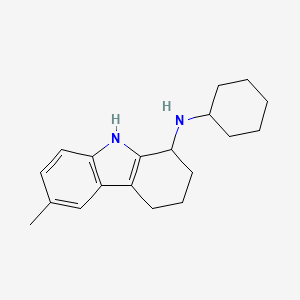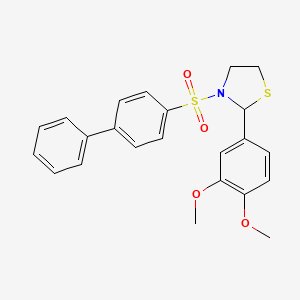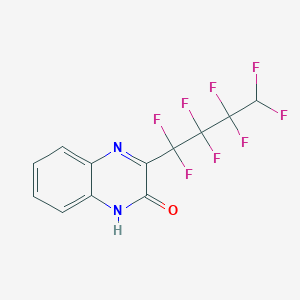
potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate, also known as Potassium Bromofuranone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinolinecarboxylic acid and is commonly used in research laboratories for its unique properties.
Mecanismo De Acción
The mechanism of action of potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate Bromofuranone is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes, including DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate Bromofuranone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including DNA polymerase, RNA polymerase, and topoisomerase. Additionally, it has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate Bromofuranone in laboratory experiments is its ability to inhibit the growth of microorganisms, making it an excellent candidate for use as an antimicrobial agent. However, this compound has some limitations, including its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate Bromofuranone. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science.
Métodos De Síntesis
Potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate Bromofuranone can be synthesized through a multistep process that involves the reaction of 5-bromo-2-furoic acid with phosphorus oxychloride, followed by the addition of quinoline-4-carboxylic acid. The resulting compound is then treated with potassium hydroxide to yield potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate Bromofuranone.
Aplicaciones Científicas De Investigación
Potassium 5-bromo-2-(2-furyl)-4-quinolinecarboxylate Bromofuranone has been extensively studied for its potential applications in various fields of science, including pharmacology, biochemistry, and material science. In pharmacology, this compound has been shown to have antibacterial, antifungal, and antiviral properties. Additionally, it has been found to be effective in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
potassium;5-bromo-2-(furan-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO3.K/c15-9-3-1-4-10-13(9)8(14(17)18)7-11(16-10)12-5-2-6-19-12;/h1-7H,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMVKRYIGCNRSW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC(=N2)C3=CC=CO3)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrKNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B5133521.png)


![3-chloro-1-(4-ethylphenyl)-4-[(2-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5133543.png)
![N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
![3-(2,5-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5133549.png)
![N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5133557.png)


![1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate](/img/structure/B5133569.png)

![ethyl 3-(3-chlorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5133590.png)
![1-(5-chloro-2-methylphenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5133600.png)
![4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B5133603.png)